molecular formula C12H13ClO3 B1357319 4-(4-Chlorophenyl)oxane-4-carboxylic acid CAS No. 3648-57-5

4-(4-Chlorophenyl)oxane-4-carboxylic acid

Cat. No. B1357319
CAS RN: 3648-57-5
M. Wt: 240.68 g/mol
InChI Key: YZVUFQFNZWNCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635715B2

Procedure details

To a solution of (4-chlorophenyl)acetonitrile (1.15 g, 7.59 mmol) in DMF (11.5 mL) at 10° C., was added sodium tert-butoxide (0.80 g, 8.34 mmol). The resulting mixture was aged for 10 minutes and then treated with bis(2-chloroethyl)ether (1.19 g, 8.34 mmol). The mixture was aged at 10° C. for 1 hour, warmed to ambient temperature and treated with a second portion of sodium tert-butoxide (0.80 g, 8.34 mmol). After 10 minutes, the mixture was quenched with a 1.0M H3PO4 solution and extracted with EtOAc (2×25 mL). The combined extracts were washed with saturated brine, dried (MgSO4), and concentrated in vacuo to give a brown solid. The product was dissolved in 1,4-dioxane (5 mL) and treated with a 9.0M H2SO4 solution at 100° C. for 48 hours. The cooled mixture was then brought to pH=10 and extracted with diethyl ether (2×25 mL). The aqueous phase was acidified to pH=2 with 5N HCl, and the resulting precipitate was collected by vacuum filtration. The solid was dried under vacuum at 50° C. overnight. MS m/e=241.2 (M+H)+.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]C#N)=[CH:4][CH:3]=1.CC(C)([O-:14])C.[Na+].Cl[CH2:18][CH2:19][O:20][CH2:21][CH2:22]Cl.OS(O)(=O)=O.CN([CH:32]=[O:33])C>O1CCOCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:32]([OH:33])=[O:14])[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC#N
Name
Quantity
0.8 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
11.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.19 g
Type
reactant
Smiles
ClCCOCCCl
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was aged at 10° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with a 1.0M H3PO4 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×25 mL)
WASH
Type
WASH
Details
The combined extracts were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown solid
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×25 mL)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=CC=C(C=C1)C1(CCOCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.